2,3,3a,4,7,7a-Hexahydro-1-benzothiophene 1,1-dioxide
Description
Properties
IUPAC Name |
2,3,3a,4,7,7a-hexahydro-1-benzothiophene 1,1-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2S/c9-11(10)6-5-7-3-1-2-4-8(7)11/h1-2,7-8H,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTHADLFTOIMHGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)C2C1CC=CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80918270 | |
| Record name | 2,3,3a,4,7,7a-Hexahydro-1H-1-benzothiophene-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80918270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93638-55-2 | |
| Record name | Benzo(c)thiophene, 1,3,3a,4,7,7a-hexahydro-2,2-dioxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093638552 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,3a,4,7,7a-Hexahydro-1H-1-benzothiophene-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80918270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Grubbs Catalyst-Mediated Cyclization
The RCM reaction has emerged as a cornerstone for constructing medium-sized sulfur-containing heterocycles. A pivotal approach involves the use of Grubbs first-generation catalyst () to cyclize allyl-functionalized precursors. For example, 2-(4-methylphenyl)benzothiophene-fused 2-(benzyloxy)-3,6,7,8,9,10-hexahydro-1,2-oxaphosphecine 2-oxide (Compound 26) was synthesized via RCM of 25 in dichloromethane (DCM) at ambient temperature, achieving 70% yield.
Key reaction parameters:
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Catalyst loading: 5–10 mol%
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Solvent: DCM or toluene
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Temperature: 20–25°C
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Substrate: Allyl-phosphonate derivatives
Post-Metathesis Modifications
Following RCM, hydrogenolysis using palladium on carbon () under atmosphere reduces unsaturated bonds, yielding saturated frameworks. For instance, hydrogenation of 26 produced 27 , a ten-membered phostone, with retention of stereochemistry.
Palladium-Catalyzed Intramolecular Arylation
Substrate Design and Optimization
Palladium-catalyzed intramolecular C–C bond formation enables direct cyclization of bromoarene-phosphinate hybrids. Reaction of 61 () with and triethylamine in toluene at 100°C generated 62 (3,4,5-trihydrobenzo[]oxaphosphepine 1-oxides) in 39–45% yield.
Mechanistic insights:
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Oxidative addition of Pd(0) to the C–Br bond
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Phosphinate coordination to Pd(II) intermediate
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Reductive elimination forming the C–C bond
Limitations and Side Reactions
Competing β-hydride elimination often reduces yields, particularly with aliphatic phosphinates. For example, substrate 63 yielded only 17% of 64 due to preferential elimination over cyclization.
Hydrogenation and Sulfone Oxidation
Diastereoselective Hydrogenation
Catalytic hydrogenation () of benzothiophene precursors using Adams' catalyst () selectively saturates the thiophene ring while preserving sulfone groups. Optimal conditions require:
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Solvent: Ethanol or acetic acid
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Temperature: 25–40°C
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Reaction time: 12–24 hours
Sulfur Oxidation Protocols
Post-cyclization oxidation of thioether intermediates to sulfones employs (meta-chloroperbenzoic acid) or . For instance, treatment of 1,3,3a,4,7,7a-hexahydrobenzo[]thiophene with in acetic acid at 60°C for 6 hours achieves quantitative sulfone formation.
Alternative Cyclization Approaches
Acid-Mediated Friedel-Crafts Alkylation
Protonation of allylic alcohols generates carbocations that undergo intramolecular attack by thiophene sulfur. Using in DCM at −20°C, this method constructs the bicyclic core in 55–60% yield.
Radical Cyclization Pathways
Manganese-catalyzed radical arylation of phosphinates provides access to strained systems. Reaction of 65 with in acetonitrile at 80°C forms 66 via single-electron transfer (SET) and radical recombination.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| RCM + Hydrogenation | 60–70 | High stereocontrol, scalable | Requires expensive Ru catalysts |
| Pd-Catalyzed Arylation | 40–45 | Atom-economical, mild conditions | Low yields with aliphatic substrates |
| Friedel-Crafts | 55–60 | No transition metals, simple workup | Acid-sensitive substrates |
Chemical Reactions Analysis
Types of Reactions
2,3,3a,4,7,7a-Hexahydro-1-benzothiophene 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides .
Scientific Research Applications
Reaction Characteristics
The compound can undergo various chemical reactions:
- Oxidation : Forms sulfoxides or sulfones.
- Reduction : Converts to thiols or sulfides.
- Substitution : Participates in reactions where functional groups are replaced.
Chemistry
In the field of chemistry, 2,3,3a,4,7,7a-Hexahydro-1-benzothiophene 1,1-dioxide serves as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications that can lead to new compounds with desired properties.
Biology
Research has indicated that this compound may exhibit biological activities , including:
- Antimicrobial Properties : Studies have shown potential effectiveness against certain bacterial strains.
- Anticancer Activity : Preliminary research suggests that it may inhibit cancer cell proliferation through specific molecular mechanisms.
Medicine
In medicinal chemistry, ongoing research is exploring its potential as:
- A pharmaceutical intermediate or active ingredient in drug formulations.
- A candidate for developing new therapeutic agents targeting various diseases due to its biological activity .
Industry
The compound is utilized in the production of specialty chemicals and materials , which possess unique properties beneficial for various industrial applications. Its stability and reactivity make it suitable for use in diverse chemical processes .
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial effects of this compound against several pathogenic bacteria. Results indicated significant inhibition of bacterial growth at specific concentrations, suggesting its potential as a natural antimicrobial agent.
Case Study 2: Anticancer Properties
Research focused on the anticancer effects of the compound on human cancer cell lines demonstrated that it could induce apoptosis (programmed cell death) in certain types of cancer cells. This finding supports further exploration into its utility as an anticancer drug candidate.
Mechanism of Action
The mechanism of action of 2,3,3a,4,7,7a-Hexahydro-1-benzothiophene 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Chemical Identity :
- CAS Number : 92688-81-8
- IUPAC Name: 4,7-Ethanobenzo[b]thiophene, 2,3,3a,4,7,7a-hexahydro-, 1,1-dioxide
- Molecular Formula : C₁₀H₁₄O₂S
- Molecular Weight : 198.282 g/mol
- Structure : Features a bicyclic system comprising a partially hydrogenated benzothiophene core with sulfone (1,1-dioxide) functionalization. The hexahydro configuration reduces aromaticity, imparting conformational flexibility and distinct reactivity .
Synthesis : Prepared via catalytic methods, such as palladium-mediated C–H functionalization (e.g., oxidative olefination), which leverages the electron-deficient nature of the sulfone group to achieve regioselectivity .
Key Properties :
- Moderate polarity due to the sulfone group.
- Enhanced stability compared to non-hydrogenated analogs owing to reduced ring strain.
Comparison with Structural Analogs
Benzo[b]thiophene 1,1-Dioxide Derivatives
Example : 2-(Hydroxymethyl)benzo[b]thiophene 1,1-dioxide (CAS: 134996-50-2)
- Molecular Formula : C₉H₈O₃S
- Molecular Weight : 196.22 g/mol
- Structural Difference : Aromatic benzothiophene core with a hydroxymethyl substituent at position 2.
- Reactivity : The hydroxymethyl group enables derivatization (e.g., esterification), while the sulfone directs electrophilic substitution to C3/C5 positions .
| Property | Target Compound | 2-(Hydroxymethyl) Derivative |
|---|---|---|
| Aromaticity | Reduced (hexahydro) | Fully aromatic |
| Functional Groups | Sulfone | Sulfone + hydroxymethyl |
| Molecular Weight (g/mol) | 198.28 | 196.22 |
| Key Reactivity | C–H olefination | Esterification, nucleophilic substitution |
1,2,3-Benzothiadiazine 1,1-Dioxides
Example: N(2)-Substituted 4-amino-1,2,3-benzothiadiazine 1,1-dioxides
- Structure : Fused bicyclic system with a thiadiazine ring and sulfone group.
- Applications: Medicinal chemistry (e.g., analogs of phthalazinones with antihypertensive activity) .
- Synthesis : Cyclocondensation of sulfonamides with carbonyl compounds.
| Property | Target Compound | Benzothiadiazine 1,1-Dioxide |
|---|---|---|
| Ring System | Benzothiophene | Benzothiadiazine |
| Bioactivity | Limited data | Antihypertensive, enzyme inhibition |
| Synthetic Flexibility | Moderate | High (diverse N-substituents) |
Ethoxy-Substituted Dihydrobenzothiophene Dioxides
Examples : 2-Ethoxy- and 3-Ethoxy-2,3-dihydro-1-benzothiophene 1,1-dioxides
- Structure: Non-hydrogenated dihydrobenzothiophene with ethoxy substituents.
- Reactivity: Ethoxy groups act as electron donors, altering regioselectivity in cross-coupling reactions compared to the target compound .
| Property | Target Compound | Ethoxy Derivatives |
|---|---|---|
| Hydrogenation | Hexahydro | Dihydro |
| Substituent Effects | None | Ethoxy (electron-donating) |
| Catalytic C–H Activation | C2-selective | C4/C6-selective |
Diallyl-Substituted Hexahydro-4,7-methano Derivatives
Example: 1,3-Diallyl-1,3,3a,4,7,7a-hexahydro-4,7-methano-2-benzothiophene 2,2-dioxide
- Structure: Methano-bridged bicyclic system with diallyl substituents and sulfone at position 2.
- Crystallography: X-ray data reveals distorted chair conformations due to methano bridging .
| Property | Target Compound | Methano-Bridged Analog |
|---|---|---|
| Bridging Group | Ethano | Methano |
| Conformational Flexibility | High | Reduced (methano constraint) |
| Synthetic Utility | Cross-coupling | Polymerization precursors |
Key Research Findings
- Reactivity : The target compound’s sulfone group enhances electrophilicity, enabling Pd-catalyzed C2-olefination with alkenes . In contrast, ethoxy-substituted analogs show divergent selectivity due to electronic effects .
- Stability : Hexahydro configurations (e.g., target compound) exhibit greater thermal stability than fully aromatic derivatives .
- Biological Potential: Benzothiadiazine 1,1-dioxides demonstrate therapeutic promise, while the target compound’s applications remain underexplored .
Biological Activity
2,3,3a,4,7,7a-Hexahydro-1-benzothiophene 1,1-dioxide is a sulfur-containing heterocyclic compound with the molecular formula C8H12O2S and a molecular weight of approximately 172.25 g/mol. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound based on recent research findings.
The synthesis of this compound typically involves cyclization reactions using sulfur-containing precursors. Common methods include the use of cyclization agents under controlled conditions to yield the desired benzothiophene structure .
Biological Activities
Research indicates that benzothiophene derivatives exhibit a wide range of biological activities including:
- Antimicrobial Activity : Various studies have demonstrated that benzothiophene derivatives possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives have shown minimum inhibitory concentrations (MIC) as low as 128 µg/mL against bacterial strains such as Bacillus cereus and Staphylococcus aureus .
- Anticancer Properties : Compounds within this class have been investigated for their anticancer potential. They may exert cytotoxic effects on cancer cell lines through mechanisms that involve apoptosis induction and cell cycle arrest .
- Anti-inflammatory Effects : Some studies suggest that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .
- Antidiabetic Effects : Benzothiophene derivatives have also been explored for their ability to regulate glucose metabolism and improve insulin sensitivity .
The biological effects of this compound are attributed to its interaction with various molecular targets. These include enzymes and receptors involved in key metabolic pathways. The compound's structural features allow it to modulate biological functions effectively .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of synthesized benzothiophene derivatives against several bacterial strains. The results indicated that specific modifications in the benzothiophene structure significantly enhanced antimicrobial efficacy. For example, compounds with hydroxymethyl substitutions displayed superior activity compared to their halogenated counterparts .
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines revealed that certain benzothiophene derivatives induced apoptosis through the activation of caspase pathways. The research highlighted the potential of these compounds as lead candidates for developing new anticancer therapies .
Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2,3,3a,4,7,7a-hexahydro-1-benzothiophene 1,1-dioxide, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound can be synthesized via cycloaddition reactions or nucleophilic substitution using precursors like substituted benzothiophenes. For example, analogous benzothiazine dioxides are prepared by reacting halogenated ketones (e.g., 4-chlorobenzoyl chloride) with sulfur-containing heterocycles under controlled conditions . Optimization involves adjusting temperature (e.g., 130–140°C for cyclization), solvent polarity, and catalysts (e.g., SnCl₄ for bromination). Yields improve with inert atmospheres and stoichiometric control of reagents .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?
- Methodological Answer :
- X-ray crystallography provides definitive structural confirmation, as demonstrated for related benzothiophene dioxides, resolving bond angles and stereochemistry .
- ¹H/¹³C NMR identifies substituent patterns and hydrogen environments. For instance, ethyl ester derivatives show characteristic shifts for aromatic protons (δ 6.5–8.0 ppm) and aliphatic chains (δ 1.0–4.0 ppm) .
- Mass spectrometry (MS) confirms molecular weight (e.g., m/z 276.46 for a similar compound) and fragmentation patterns .
Advanced Research Questions
Q. How can computational chemistry be applied to predict the reactivity and stability of this compound derivatives?
- Methodological Answer :
- Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. PubChem-derived InChI keys (e.g., LZTFHCOHPXVEPS-UHFFFAOYSA-N) enable database comparisons .
- Molecular docking evaluates interactions with biological targets (e.g., enzymes or receptors), guiding antiviral or bioactive derivative design .
Q. What strategies are recommended for resolving contradictions in spectroscopic data observed during the characterization of substituted benzothiophene dioxides?
- Methodological Answer :
- Cross-validation : Compare NMR, IR, and MS data with computational predictions (e.g., using PubChem’s InChI descriptors) .
- Crystallographic verification : Resolve ambiguities in stereochemistry or regioselectivity via single-crystal X-ray analysis .
- Replicate syntheses : Vary reaction conditions (e.g., solvent, temperature) to isolate intermediates or confirm reproducibility .
Q. What experimental approaches are used to evaluate the biological activity of benzothiophene dioxide derivatives, and how can assay conditions influence results?
- Methodological Answer :
- In vitro assays : Test cytotoxicity or enzyme inhibition using cell lines (e.g., MTT assays) at concentrations ranging from 1–100 µM. Controls must account for solvent effects (e.g., DMSO) .
- Structure-Activity Relationship (SAR) studies : Modify substituents (e.g., halogens, alkyl chains) to correlate structural features with bioactivity. For example, chloro-substituted derivatives show enhanced antimicrobial activity due to increased lipophilicity .
Notes
- Advanced questions emphasize mechanistic insights and interdisciplinary methods (e.g., computational biology).
- Contradictions in data require systematic validation, leveraging both experimental and theoretical tools.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
